1H-Imidazo[2,1-d][1,2,5]dithiazepine, hexahydro-6,6,9,9-tetramethyl-
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Overview
Description
1H-Imidazo[2,1-d][1,2,5]dithiazepine, hexahydro-6,6,9,9-tetramethyl- is a heterocyclic compound that features a unique structure combining imidazole and dithiazepine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazo[2,1-d][1,2,5]dithiazepine, hexahydro-6,6,9,9-tetramethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of imidazole derivatives with dithiazepine precursors in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1H-Imidazo[2,1-d][1,2,5]dithiazepine, hexahydro-6,6,9,9-tetramethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
1H-Imidazo[2,1-d][1,2,5]dithiazepine, hexahydro-6,6,9,9-tetramethyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1H-Imidazo[2,1-d][1,2,5]dithiazepine, hexahydro-6,6,9,9-tetramethyl- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1H-Imidazo[2,1-d][1,2,5]thiadiazepine: Similar structure but with different substituents.
1H-Imidazo[2,1-d][1,2,5]thiadiazole: Contains a thiadiazole ring instead of dithiazepine.
1H-Imidazo[2,1-d][1,2,5]oxazepine: Features an oxazepine ring instead of dithiazepine.
Uniqueness
1H-Imidazo[2,1-d][1,2,5]dithiazepine, hexahydro-6,6,9,9-tetramethyl- is unique due to its specific combination of imidazole and dithiazepine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
108168-04-3 |
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Molecular Formula |
C10H20N2S2 |
Molecular Weight |
232.4 g/mol |
IUPAC Name |
6,6,9,9-tetramethyl-2,3,5,9a-tetrahydro-1H-imidazo[2,1-d][1,2,5]dithiazepine |
InChI |
InChI=1S/C10H20N2S2/c1-9(2)7-12-6-5-11-8(12)10(3,4)14-13-9/h8,11H,5-7H2,1-4H3 |
InChI Key |
SCCJHFWTISJCQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN2CCNC2C(SS1)(C)C)C |
Origin of Product |
United States |
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